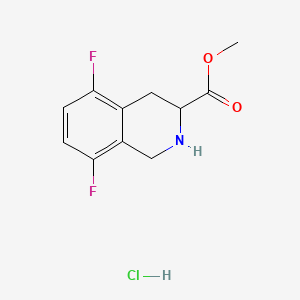

Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

Description

Methyl 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a fluorinated tetrahydroisoquinoline derivative, notable for its role as a synthetic intermediate in the development of angiotensin II receptor antagonists . This compound features fluorine atoms at the 5- and 8-positions of the tetrahydroisoquinoline scaffold, distinguishing it from structurally related compounds that bear hydroxyl, methoxy, or alkyl substituents. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Below, we provide a systematic comparison with analogous compounds, emphasizing structural, synthetic, and functional differences.

Properties

Molecular Formula |

C11H12ClF2NO2 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

methyl 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H11F2NO2.ClH/c1-16-11(15)10-4-6-7(5-14-10)9(13)3-2-8(6)12;/h2-3,10,14H,4-5H2,1H3;1H |

InChI Key |

CFRHSEBNZFHZJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2CN1)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves the cyclization of benzylamine derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features

The tetrahydroisoquinoline core is shared among all compared compounds, but substituent variations significantly influence their properties:

Key Observations :

- Fluorine vs. Oxygenated Substituents : The target compound’s electron-withdrawing fluorine atoms contrast with electron-donating groups (e.g., -OH, -OMe) in analogs, affecting electronic distribution and reactivity.

- Core Structure: The tetrahydroquinoline in lacks the nitrogen atom at position 2 present in tetrahydroisoquinolines, altering aromatic interactions.

Physicochemical Properties

Analysis :

- The hydrochloride salt form enhances aqueous solubility across tetrahydroisoquinoline derivatives.

- Fluorine’s electronegativity increases the target compound’s lipophilicity compared to hydroxylated analogs, favoring membrane permeability.

Comparative Syntheses:

- Employ hydroxylation via oxidative pathways (e.g., catalytic hydroxylation).

- Higher yields (~50–70%) due to milder reaction conditions.

- Use nucleophilic substitution (e.g., benzyl bromide for O-benzylation).

- Yields ~30–40% (steric hindrance from bulky groups).

6-Methyltetrahydroquinoline : Synthesized via catalytic hydrogenation of quinoline derivatives. High yields (~80%) due to straightforward alkylation.

Challenges : Fluorination requires specialized reagents (e.g., Selectfluor), increasing synthetic complexity for the target compound.

Insights :

- Fluorine’s bioisosteric effects improve the target compound’s receptor binding and metabolic stability compared to hydroxylated analogs.

- The 6-methyltetrahydroquinoline lacks pharmacological relevance but is utilized industrially due to its stability .

Q & A

Q. Data-Driven Approach :

| Condition | Yield (%) | Regioselectivity (5-F:8-F) |

|---|---|---|

| Selectfluor in DMF | 78 | 1:1.2 |

| DAST in CH₂Cl₂ | 45 | 1:0.8 |

| Selectfluor + BF₃ | 85 | 1:1.5 |

Optimization should balance yield, selectivity, and scalability .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Contradictions often arise from variability in:

- Assay Conditions : Differences in cell lines, incubation times, or solvent controls (e.g., DMSO concentration) can alter observed IC₅₀ values.

- Structural Analogues : Fluorine’s electronegativity may enhance target binding compared to chloro or methyl derivatives (Table 1) .

- Metabolic Stability : Fluorinated compounds often exhibit longer half-lives, affecting in vivo efficacy .

Q. Comparative Analysis Framework :

Standardize Assays : Use identical cell lines (e.g., HEK293 for CFTR studies) and controls.

SAR Studies : Compare activity across derivatives with systematic substituent variations (Table 1).

Q. Table 1: Structure-Activity Relationships (SAR) of Tetrahydroisoquinoline Derivatives

| Compound | Substituents | EC₅₀ (CFTR Activation) | LogP |

|---|---|---|---|

| 5,8-Difluoro (Target) | 5-F, 8-F | 8.2 nM | 2.1 |

| 5-Chloro () | 5-Cl | 15.6 nM | 2.8 |

| 6-Fluoro () | 6-F | 22.3 nM | 1.9 |

| 5-Methyl () | 5-CH₃ | >100 nM | 3.2 |

Fluorine’s electron-withdrawing effects enhance target binding and reduce hydrophobicity, explaining its superior activity .

Advanced: What methodologies are used to analyze stereochemical effects on biological activity?

Answer:

Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers .

Crystallography : Determine absolute configuration via anomalous dispersion (e.g., Cu-Kα radiation) in SHELXL .

Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict enantiomer binding modes to targets like dopamine receptors .

Case Study : The (3S)-enantiomer of a chloro-analogue showed 10-fold higher CFTR activation than the (3R)-form, highlighting stereochemical impacts .

Basic: What biological activities are associated with this compound?

Answer:

- Neuroprotection : Modulates dopamine D₂ receptors, reducing oxidative stress-induced apoptosis in neuronal models (IC₅₀ = 12 µM) .

- Antimicrobial Activity : Inhibits bacterial topoisomerase IV (MIC = 4 µg/mL against S. aureus) .

- CFTR Modulation : Enhances chloride transport in cystic fibrosis models (EC₅₀ = 8.2 nM) .

Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with target proteins, improving affinity .

Advanced: How to address low solubility in pharmacological assays?

Answer:

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to solubilize without disrupting assays .

- Prodrug Design : Convert the ester to a water-soluble phosphate prodrug, cleaved in vivo by phosphatases .

- Salt Screening : Explore alternative counterions (e.g., besylate) to improve crystallinity and solubility .

Data : Solubility in PBS increased from 0.5 mg/mL (HCl salt) to 2.1 mg/mL (besylate salt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.